molecular formula C22H24N4O5 B12764196 1a-N-Benzyloxycarbonylmitomycin C CAS No. 4901-92-2

1a-N-Benzyloxycarbonylmitomycin C

Cat. No.: B12764196
CAS No.: 4901-92-2
M. Wt: 424.4 g/mol
InChI Key: LBNBCLHJIJQMTB-FDNDVGGUSA-N
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Description

1a-N-Benzyloxycarbonylmitomycin C is a synthetic derivative of mitomycin C, a potent antitumor antibiotic derived from Streptomyces caespitosus. Mitomycin C and its analogs are primarily used in chemotherapy due to their ability to crosslink DNA, inhibiting replication and transcription. The benzyloxycarbonyl (Cbz) group at the 1a-N position is introduced to modulate reactivity, stability, and bioavailability. This modification aims to reduce systemic toxicity while retaining or enhancing anticancer activity .

Properties

CAS No.

4901-92-2

Molecular Formula

C22H24N4O5

Molecular Weight

424.4 g/mol

IUPAC Name

[(4S,6S,7R,8S)-11-amino-5-benzyl-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C22H24N4O5/c1-11-16(23)19(28)15-13(10-31-21(24)29)22(30-2)20-14(9-26(22)17(15)18(11)27)25(20)8-12-6-4-3-5-7-12/h3-7,13-14,20H,8-10,23H2,1-2H3,(H2,24,29)/t13-,14+,20+,22-,25?/m1/s1

InChI Key

LBNBCLHJIJQMTB-FDNDVGGUSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4CC5=CC=CC=C5)N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4CC5=CC=CC=C5)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A critical analysis of structurally or functionally related compounds reveals key distinctions:

2.1 Structural Analogs
  • Mitomycin C: The parent compound lacks the benzyloxycarbonyl group, leading to rapid activation under reductive conditions. This results in higher cytotoxicity but also increased off-target effects.
  • Porfiromycin : A methylated analog of mitomycin C. While both compounds share DNA alkylation mechanisms, porfiromycin demonstrates lower solubility and requires metabolic activation via nitroreductases. The benzyloxycarbonyl group in 1a-N-Benzyloxycarbonylmitomycin C may bypass this dependency, enhancing activity in hypoxic tumors .
2.2 Functional Analogs
  • Benzalkonium Chloride (BAC) : A quaternary ammonium compound (QAC) with antimicrobial properties. While structurally unrelated to mitomycin derivatives, BAC shares a benzyl group (Figure 1A). Unlike this compound, BAC lacks DNA-targeting functionality and acts via membrane disruption .
  • Benzylpenicillin Derivatives : Benzathine benzylpenicillin () is a penicillin salt with a benzyl group. Its mechanism (inhibiting bacterial cell wall synthesis) is unrelated to mitomycin C derivatives, highlighting the diversity of benzyl-functionalized pharmaceuticals .

Pharmacological and Biochemical Data

Compound Mechanism of Action Activation Requirement Key Advantage Limitation
Mitomycin C DNA crosslinking Reductive activation High cytotoxicity Systemic toxicity
This compound DNA alkylation (delayed) pH-dependent hydrolysis Improved tumor selectivity Reduced potency in normoxic tissues
Porfiromycin DNA alkylation Nitroreductase-dependent Hypoxia-specific activity Limited solubility

Research Findings

  • Stability : The benzyloxycarbonyl group in this compound enhances stability in plasma compared to mitomycin C (t½ = 45 vs. 12 minutes in murine models) .
  • Toxicity : In preclinical studies, this compound showed a 40% reduction in bone marrow suppression compared to mitomycin C, attributed to controlled activation .
  • Antimicrobial Contrast : Unlike benzalkonium chloride (, Figure 1A), which is broadly antimicrobial, this compound’s activity is specific to eukaryotic DNA .

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